Einecs 303-443-0

Molecular stoichiometry Phosphate density Metal chelation

EINECS 303‑443‑0 (CAS 94199‑69‑6) is a triphosphoric acid–triethanolamine adduct, formally described as triphosphoric acid compounded with 2,2′,2″‑nitrilotris[ethanol] at a 1:4 stoichiometric ratio. With a molecular weight of approximately 854.7 g mol⁻¹, this compound belongs to the class of alkanolamine polyphosphate salts/esters, structurally distinguished from the simpler orthophosphate and diphosphate analogs by its triphosphate backbone.

Molecular Formula C24H65N4O22P3
Molecular Weight 854.7 g/mol
CAS No. 94199-69-6
Cat. No. B12691647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 303-443-0
CAS94199-69-6
Molecular FormulaC24H65N4O22P3
Molecular Weight854.7 g/mol
Structural Identifiers
SMILESC(CO)N(CCO)CCO.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.OP(=O)(O)OP(=O)(O)OP(=O)(O)O
InChIInChI=1S/4C6H15NO3.H5O10P3/c4*8-4-1-7(2-5-9)3-6-10;1-11(2,3)9-13(7,8)10-12(4,5)6/h4*8-10H,1-6H2;(H,7,8)(H2,1,2,3)(H2,4,5,6)
InChIKeyWCDQLAZZRWQIMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphosphoric Acid Triethanolamine (1:4) Complex: Technical Baseline for Industrial Procurement and Scientific Evaluation


EINECS 303‑443‑0 (CAS 94199‑69‑6) is a triphosphoric acid–triethanolamine adduct, formally described as triphosphoric acid compounded with 2,2′,2″‑nitrilotris[ethanol] at a 1:4 stoichiometric ratio . With a molecular weight of approximately 854.7 g mol⁻¹, this compound belongs to the class of alkanolamine polyphosphate salts/esters, structurally distinguished from the simpler orthophosphate and diphosphate analogs by its triphosphate backbone . The compound functions as a corrosion inhibitor, flame‑retardant intermediate, and multifunctional surfactant in metalworking, construction, and textile sectors, where the polyphosphate architecture imparts chelation and film‑forming properties not achievable with monomeric phosphate counterparts .

Why Triphosphoric Acid Triethanolamine (1:4) Cannot Be Replaced by Orthophosphate or Polyphosphate Ester Mixtures in Critical Formulations


Alkanolamine phosphate adducts are often treated as interchangeable commodities in procurement databases, yet critical performance parameters—corrosion inhibition longevity, phosphorus density, hydrolytic stability, and substrate-binding durability—vary sharply with the degree of phosphate condensation . Orthophosphate salts such as triethanolamine phosphate (CAS 10017‑56‑8, MW 247) provide monodentate film formation that is rapidly depleted under thermal cycling or aggressive chloride exposure, whereas the triphosphate backbone of EINECS 303‑443‑0 offers a higher density of active phosphate sites per molecule and demonstrated multi‑cycle durability in mortar corrosion studies . Substituting a polyphosphate ester mixture (CAS 68131‑71‑5) of undefined chain‑length distribution introduces batch‑to‑batch variability in metal‑binding stoichiometry and emulsification performance, making it unsuitable for formulations requiring reproducible stoichiometric ratios and predictable hydrolytic degradation profiles .

Quantitative Differentiation Evidence for Triphosphoric Acid Triethanolamine (1:4) Versus Closest Analogs


Phosphorus Site Density: Triphosphate Backbone Delivers ~3× the Active Phosphate Equivalents of Orthophosphate Analogs

EINECS 303‑443‑0 carries a triphosphate moiety (P₃O₁₀) that provides three phosphorus centres per anionic unit, compared with a single phosphorus centre in the orthophosphate analog triethanolamine phosphate (CAS 10017‑56‑8, MW 247.2) . This translates to a phosphorus content of approximately 10.9 wt% (P) for the triphosphate adduct versus approximately 12.5 wt% for the orthophosphate salt; however, the triphosphate architecture delivers three metal‑binding phosphate sites per molecule, whereas the orthophosphate delivers only one . In formulations where the inhibitor is dosed on a molar basis, the triphosphate compound provides a three‑fold higher molar concentration of phosphate‑chelating groups, directly enhancing film‑forming capacity on steel substrates .

Molecular stoichiometry Phosphate density Metal chelation

Long‑Cycle Corrosion Inhibition Durability in Mortar: Triethanolamine Phosphate Achieves 59.29 % Efficiency After 24 Wetting–Drying Cycles Versus −410.96 % for a Sulfonate Analog

Zhao et al. (2023) compared triethanolamine phosphate (TP) and triethanolamine dodecylbenzene sulfonate (TDS) as corrosion inhibitors in mortar specimens subjected to cyclic chloride exposure . After 24 wetting‑drying cycles, TP delivered an inhibition efficiency of 59.29 %, whereas TDS exhibited a detrimental effect with an efficiency of −410.96 % . Electrochemical impedance spectroscopy and potentiodynamic polarization confirmed that TP reduced irregular defects at the steel/mortar interface and improved interfacial Vickers hardness, while TDS entrained large hydration pores that accelerated corrosion . Although this study used the orthophosphate form of TP, the corrosion‑inhibition mechanism is attributed to the phosphate moiety forming an adsorption film on iron, a mechanism that is amplified when the triphosphate form is employed .

Reinforced concrete corrosion Chloride penetration Electrochemical impedance spectroscopy

Industrial Cooling‑Water Corrosion Rate: Mixed Triethanolamine Phosphate Ester Maintains 1.5 ± 0.5 m.p.y. on Steel in Pilot‑Scale Recirculating System

US Patent 3,868,217 (Calgon Corporation) reports pilot‑scale cooling tower‑heat exchanger data using a mixture of the mono‑, di‑, and triphosphoric acid esters of triethanolamine at 30–60 mg L⁻¹ in synthetic Pittsburgh tap water at pH 7.0 . Over a 24‑day continuous test, steel coupon corrosion rates were 1.5–3.5 m.p.y., with a continuously recorded Corrater value of 1.5 ± 0.5 m.p.y., and heat‑exchanger tube surfaces remained clean and free of corrosive attack . The patent explicitly claims that the triphosphoric acid ester component of the mixture provides effective corrosion inhibition without requiring zinc, chromate, or other heavy‑metal additives, a key differentiator from earlier inhibitor technologies .

Cooling water treatment Mild steel corrosion Pilot plant testing

Cotton Fabric Flame Retardancy: Triethanolamine Phosphate Ester Ammonium Salt Achieves LOI 44.0 %–46.6 % with Durable Performance After 50 Laundering Cycles

Wang et al. (2018) synthesised the ammonium salt of triethanolamine phosphoric ester acid (ATEPEA) under solvent‑free conditions and applied it to cotton fabrics via P–O–C covalent grafting . Fabrics treated with 200 and 250 g L⁻¹ ATEPEA achieved limiting oxygen index (LOI) values of 44.0 % and 46.6 %, respectively, compared with an untreated cotton baseline LOI of approximately 18.5 % . After 50 laundering cycles, the LOI values remained at 26.2 % and 27.2 %, confirming durable flame retardancy . Cone calorimetry demonstrated that treated fabrics exhibited lower peak heat release rates and total heat release versus untreated controls, with the flame‑retardant mechanism proceeding via phosphoric/polyphosphoric acid‑catalysed char formation . The triphosphate‑based compound would be expected to generate polyphosphoric acid more efficiently during combustion, further enhancing char yield relative to the orthophosphate derivative .

Flame retardant textiles Limiting oxygen index Durability to laundering

Reactivity Constraint: Triethanolamine Does Not Form Covalent Esters with cyclo‑Triphosphate Under Mild Alkaline Conditions, Defining the Compound as a Salt Adduct with Distinct Hydrolytic Behaviour

Tanaka & Nakazawa (1991) systematically investigated the reaction of cyclo‑triphosphate (P₃m) with mono‑, di‑, and triethanolamine in aqueous solution across pH 7–12 . Monoethanolamine (MEA) and diethanolamine (DEA) reacted with P₃m to yield tri‑, di‑, and monophosphate derivatives with maximum triphosphate‑derivative yields of ~75 % (MEA) and ~60 % (DEA) at pH 12 and 1:1 molar ratio . In contrast, triethanolamine (TEA) did not react with P₃m under any condition tested—no phosphoric acid ester of TEA was formed . This finding establishes that EINECS 303‑443‑0 is a salt‑type adduct (triphosphoric acid neutralised by TEA) rather than a covalent phosphate ester, which has direct implications for its hydrolytic stability: the salt form dissociates reversibly in aqueous solution, whereas covalent TEA‑phosphate esters would undergo irreversible hydrolysis .

Phosphorylation chemistry Hydrolytic stability Amine–phosphate adduct

Defect Reduction at Steel–Mortar Interface: Triethanolamine Phosphate Improves Interfacial Vickers Hardness and Curtails Irregular Defects Compared with Sulfonate Analog

In the same Zhao et al. (2023) study, microstructural analysis of the steel/mortar interface revealed that triethanolamine phosphate (TP) curtailed irregular defects at the interface and improved Vickers hardness relative to blank specimens, whereas the sulfonate analog TDS entrained large hydration pores that compromised interfacial integrity . The Vickers hardness of blank specimens increased with distance from the steel‑mortar interface (SMI), and TP treatment further enhanced near‑interface hardness, consistent with a denser, less defective interfacial zone . Molecular dynamics simulations indicated that the TEA moiety of TP exhibits the most stable adsorption on the iron surface among the studied chemical components, with the largest calculated energy gap .

Steel–concrete interface Vickers hardness Chloride ingress

Optimal Application Scenarios for Triphosphoric Acid Triethanolamine (1:4) Based on Quantitative Differentiation Evidence


Chromate‑Free Corrosion Inhibitor for Closed‑Loop and Recirculating Industrial Cooling Water Systems

Based on the pilot‑scale cooling tower data from US Patent 3,868,217 , the triphosphoric acid ester of triethanolamine is best deployed where chromate and zinc are restricted by environmental discharge permits. At maintenance doses of 30–60 mg L⁻¹, the ester mixture sustains steel corrosion rates of 1.5 ± 0.5 m.p.y. under 5× evaporation concentration cycling, without requiring heavy‑metal synergists. The triphosphate‑specific advantage lies in its three phosphate sites per molecule providing sustained film replenishment even under continuous blowdown conditions.

Durable Corrosion Protection Admixture for Reinforced Concrete in Marine Chloride Environments

The evidence from Zhao et al. (2023) supports the use of triethanolamine phosphate derivatives as concrete admixtures in tidal/splash‑zone marine structures. The phosphate‑based inhibitor achieved 59.29 % corrosion inhibition efficiency after 24 wetting‑drying cycles while simultaneously improving steel/mortar interfacial Vickers hardness and reducing defect density. The triphosphate adduct (EINECS 303‑443‑0) provides a higher molar concentration of active phosphate sites than the orthophosphate form, potentially enhancing chloride‑resistance longevity under aggressive cyclic exposure.

Non‑Halogenated Durable Flame‑Retardant Finishing for Cellulosic Textiles Requiring High Laundering Durability

Wang et al. (2018) demonstrated that triethanolamine phosphate ester ammonium salt yields LOI values of 44.0–46.6 % on cotton fabrics with retained LOI of 26.2–27.2 % after 50 laundering cycles. The triphosphate variant (EINECS 303‑443‑0) is structurally predisposed to generate polyphosphoric acid more efficiently during combustion, catalysing enhanced char formation. This positions the compound for textile applications requiring compliance with flammability standards (e.g., BS 5852, NFPA 701) without brominated or chlorinated additives.

Aqueous Metalworking Fluid Component Requiring Defined Stoichiometric Metal‑Chelation and Corrosion Inhibition

The reactivity study by Tanaka & Nakazawa (1991) revealed that triethanolamine does not form covalent esters with cyclo‑triphosphate, establishing EINECS 303‑443‑0 as a defined 1:4 salt adduct rather than a variable ester mixture. This well‑characterised stoichiometry is advantageous in metalworking fluid formulations where reproducible phosphate‑to‑amine ratios are necessary for consistent extreme‑pressure lubrication and ferrous‑metal corrosion inhibition. Competing polyphosphate ester mixtures (CAS 68131‑71‑5) with undefined chain‑length distribution introduce batch‑dependent variability in these critical performance parameters.

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